molecular formula C16H19N5O2 B6528392 7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 946209-84-3

7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6528392
CAS RN: 946209-84-3
M. Wt: 313.35 g/mol
InChI Key: OLNCBUCKLYRIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as 8-benzyl-3-methyl-7-prop-2-en-1-aminopurin-2,6-dione, is an important organic compound used in the synthesis of various pharmaceuticals and other compounds. This compound is of particular interest due to its wide range of applications, including its use as an intermediate in the synthesis of certain drugs and its potential use in laboratory experiments.

Mechanism of Action

7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione is believed to act as an inhibitor of certain enzymes. It is believed to act through a mechanism of covalent binding to an active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. It is also believed to interact with certain proteins, thus inhibiting their activity.
Biochemical and Physiological Effects
7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-inflammatory, antifungal, and antiviral effects. It has also been shown to have an effect on the immune system, and to possess antioxidant properties.

Advantages and Limitations for Lab Experiments

7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione has several advantages and limitations for use in laboratory experiments. The main advantage of using this compound is that it is relatively inexpensive and easy to obtain. It is also relatively easy to synthesize and purify, and it is stable at room temperature. However, it is not very soluble in water, and it is not very stable in acidic or basic solutions.

Future Directions

There are a variety of potential future directions for 7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione. One potential direction is the development of new synthetic methods to produce the compound. Another potential direction is the development of new applications for the compound, such as the development of new drugs and other compounds. Additionally, further research could be done to investigate the biochemical and physiological effects of the compound, and to explore the potential therapeutic applications of the compound. Finally, further research could be done to investigate the potential uses of the compound in the synthesis of other compounds, such as dyes, surfactants, and other organic compounds.

Synthesis Methods

7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione is synthesized from the reaction of 7-benzyl-3-methyl-8-amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione and prop-2-en-1-amine. This reaction is performed in an environment of acetonitrile, with the use of a catalytic amount of piperidine. The reaction proceeds at room temperature and is complete in less than 4 hours. The product is then isolated by chromatography and purified by recrystallization.

Scientific Research Applications

7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dioneethyl-7-prop-2-en-1-aminopurin-2,6-dione has been used in a variety of scientific research applications. It has been used in the synthesis of certain drugs, such as antifungal agents, antibiotics, and antiviral agents. It has also been used in the synthesis of a variety of other compounds, such as dyes, surfactants, and other organic compounds. In addition, it has been used in the synthesis of a variety of peptides and other small molecules.

properties

IUPAC Name

7-benzyl-3-methyl-8-(propan-2-ylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-10(2)17-15-18-13-12(14(22)19-16(23)20(13)3)21(15)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNCBUCKLYRIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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